molecular formula C17H23NOS B11592003 4-[4-(Propan-2-yl)phenyl]-1-thia-4-azaspiro[4.5]decan-3-one

4-[4-(Propan-2-yl)phenyl]-1-thia-4-azaspiro[4.5]decan-3-one

Cat. No.: B11592003
M. Wt: 289.4 g/mol
InChI Key: MJTYDSUZNZLKCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(Propan-2-yl)phenyl]-1-thia-4-azaspiro[4.5]decan-3-one is a spirocyclic compound that features a unique structural motif combining a spiro ring system with a thiazolidinone moiety. This compound is of interest due to its potential pharmacological activities, particularly in the field of medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Propan-2-yl)phenyl]-1-thia-4-azaspiro[4.5]decan-3-one can be achieved through a multi-step process. One common method involves the one-pot three-component condensation of N-benzylpiperidone, the appropriate amine, and thioglycolic acid in toluene under reflux conditions using a Dean-Stark trap to remove water . This method allows for the formation of the spirocyclic structure in moderate to good yields.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or chromatography, would likely be applied to scale up the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-[4-(Propan-2-yl)phenyl]-1-thia-4-azaspiro[4.5]decan-3-one can undergo various chemical reactions, including:

    Oxidation: The thiazolidinone moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic substitution reactions can be facilitated by reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

4-[4-(Propan-2-yl)phenyl]-1-thia-4-azaspiro[4.5]decan-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-(Propan-2-yl)phenyl]-1-thia-4-azaspiro[4.5]decan-3-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The thiazolidinone moiety may play a crucial role in its biological activity by interacting with active sites of enzymes or binding to receptors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(Propan-2-yl)phenyl]-1-thia-4-azaspiro[45]decan-3-one is unique due to its specific combination of a spiro ring system and a thiazolidinone moiety, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C17H23NOS

Molecular Weight

289.4 g/mol

IUPAC Name

4-(4-propan-2-ylphenyl)-1-thia-4-azaspiro[4.5]decan-3-one

InChI

InChI=1S/C17H23NOS/c1-13(2)14-6-8-15(9-7-14)18-16(19)12-20-17(18)10-4-3-5-11-17/h6-9,13H,3-5,10-12H2,1-2H3

InChI Key

MJTYDSUZNZLKCL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)N2C(=O)CSC23CCCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.